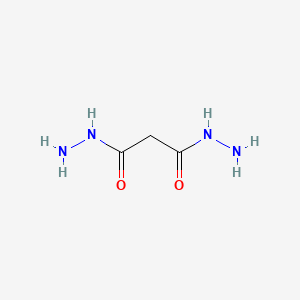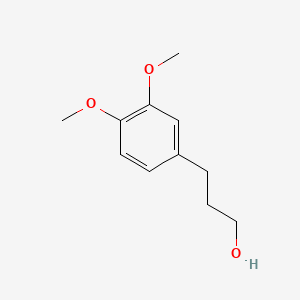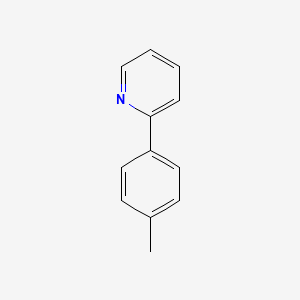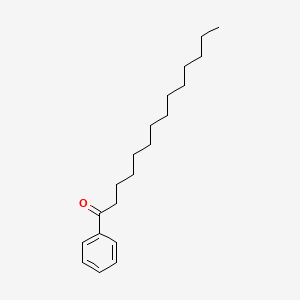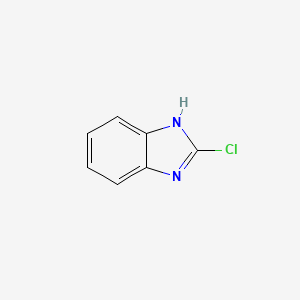
1,1,3-Tribromoacetone
描述
1,1,3-Tribromoacetone is an organic compound with the molecular formula C₃H₃Br₃O. It is a brominated derivative of acetone and is known for its reactivity and utility in various chemical processes. The compound is characterized by the presence of three bromine atoms attached to the carbon atoms of the acetone backbone, making it a highly brominated ketone.
生化分析
Biochemical Properties
1,1,3-Tribromoacetone plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. It is known to inhibit the enzyme dihydrofolate reductase, which is crucial for the conversion of folic acid into tetrahydrofolate, a necessary step for DNA synthesis . This inhibition can lead to a decrease in DNA synthesis, affecting cell proliferation and growth. Additionally, this compound can interact with other biomolecules, such as proteins involved in cell signaling pathways, potentially altering their function and leading to various cellular effects.
Cellular Effects
The effects of this compound on cells are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of dihydrofolate reductase by this compound can lead to a decrease in the synthesis of nucleotides, which are essential for DNA replication and repair . This can result in cell cycle arrest and apoptosis in rapidly dividing cells. Moreover, this compound can affect the expression of genes involved in cell proliferation and survival, further influencing cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of dihydrofolate reductase, which prevents the conversion of folic acid into tetrahydrofolate . This inhibition disrupts the synthesis of nucleotides, leading to a decrease in DNA synthesis and cell proliferation. Additionally, this compound can bind to other biomolecules, such as proteins involved in cell signaling pathways, altering their function and leading to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in cumulative effects on cellular function, such as prolonged inhibition of DNA synthesis and cell proliferation . In vitro and in vivo studies have shown that the compound can have long-term effects on cellular processes, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit dihydrofolate reductase and affect DNA synthesis without causing significant toxicity . At higher doses, this compound can lead to toxic effects, such as cell cycle arrest, apoptosis, and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological effect. Toxic or adverse effects at high doses include liver and kidney damage, as well as hematological abnormalities.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase, affecting the conversion of folic acid into tetrahydrofolate . This interaction can lead to changes in metabolic flux and metabolite levels, particularly in pathways related to nucleotide synthesis and DNA replication. Additionally, this compound can affect other metabolic pathways by interacting with proteins involved in cellular metabolism, leading to changes in energy production and utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation within cells . The compound can be taken up by cells through passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the nucleus, where it can interact with DNA and proteins involved in gene expression. Alternatively, it may localize to the cytoplasm, where it can affect cellular metabolism and signaling pathways. The specific localization of this compound can determine its biological effects and the pathways it influences.
准备方法
1,1,3-Tribromoacetone can be synthesized through several methods, including:
Direct Bromination of Acetone: This method involves the bromination of acetone in the presence of a bromine source, such as bromine (Br₂), under acidic conditions. The reaction typically proceeds via the formation of enol intermediates, which then react with bromine to form the tribrominated product.
Industrial Production: Industrially, this compound can be produced by controlled bromination of acetone using bromine in the presence of a catalyst or under specific reaction conditions to ensure high yield and purity.
化学反应分析
1,1,3-Tribromoacetone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂R), leading to the formation of different substituted acetone derivatives.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or even acetone, depending on the reducing agent used.
Oxidation Reactions: Although less common, this compound can undergo oxidation to form higher oxidation state compounds, such as carboxylic acids, under strong oxidative conditions.
Common reagents and conditions used in these reactions include:
Bromine (Br₂): For bromination reactions.
Hydroxide ions (OH⁻): For substitution reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
科学研究应用
1,1,3-Tribromoacetone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other brominated compounds and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of other chemicals and as a starting material for the synthesis of various industrial products.
作用机制
The mechanism of action of 1,1,3-tribromoacetone involves its reactivity as a brominated ketone. The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles. The presence of multiple bromine atoms makes it a highly reactive compound, capable of participating in various chemical transformations. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used.
相似化合物的比较
1,1,3-Tribromoacetone can be compared with other similar brominated compounds, such as:
Bromoacetone: A less brominated derivative with only one bromine atom.
Dibromoacetone: A compound with two bromine atoms.
1,1,1-Tribromoacetone: Another tribrominated derivative with a different bromination pattern.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct reactivity and chemical properties compared to its analogs.
属性
IUPAC Name |
1,1,3-tribromopropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br3O/c4-1-2(7)3(5)6/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYCCOFOQIUTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310883 | |
| Record name | 1,1,3-Tribromoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3475-39-6 | |
| Record name | 1,1,3-Tribromo-2-propanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003475396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Tribromoacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,3-Tribromoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3-TRIBROMO-2-PROPANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5WUI16MSQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,1,3-tribromoacetone in the synthesis of methotrexate?
A: this compound acts as a reagent in a key step of methotrexate synthesis. It reacts with 2,4,5,6-tetraaminopyrimidine sulfate and N-(4-methylaminobenzoyl)-D-glutamic acid in a one-pot reaction to form the pteridine ring system found in methotrexate. [] This reaction is crucial for forming the core structure of the molecule.
Q2: Have there been challenges using this compound in pteridine synthesis?
A: Yes, early research highlighted some challenges. Attempts to synthesize aminopterin analogs using this compound as a 6-halomethylpteridine intermediate resulted in either unsuccessful reactions or low yields of the desired pteridines. [] This suggests that the reactivity of this compound can be influenced by the specific substituents present on the pyrimidine ring and reaction conditions.
Q3: Beyond methotrexate synthesis, is this compound used to synthesize other compounds?
A: Yes, researchers have used this compound to synthesize methotrexate impurities for analytical reference standards. [] These impurities, labeled as E, D, and C, are crucial for quality control in methotrexate manufacturing.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




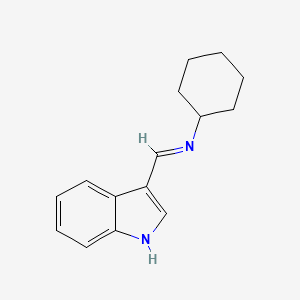

![[(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate](/img/structure/B1347085.png)


